molecular formula C6H5ClN2O2 B1432091 3-Chloro-4-methyl-5-nitropyridine CAS No. 1803600-33-0

3-Chloro-4-methyl-5-nitropyridine

Cat. No.: B1432091
CAS No.: 1803600-33-0
M. Wt: 172.57 g/mol
InChI Key: QEIZEUNCWAJMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methyl-5-nitropyridine (CAS 1803600-33-0) is a substituted pyridine compound that serves as a versatile synthetic intermediate in medicinal and organic chemistry research . Compounds featuring the pyridine ring system are widely distributed and find applications in the development of pharmaceuticals, dyes, and non-linear optical materials . Substituted pyridines like this one are frequently investigated as pharmacophores, the active molecular components in drug discovery, and have shown relevance in the development of agents with potential anesthetic, anti-inflammatory, and anti-cancer activities . Its molecular structure, characterized by the nitro and chloro substituents, makes it a valuable precursor for various chemical transformations, including further functionalization via cross-coupling reactions and the preparation of more complex heterocyclic systems . Researchers utilize this compound in the synthesis of bioactive molecules, such as those intended for treating neuronal damage and chronic pain . The crystal and molecular structures of closely related chloro-nitropyridine isomers have been confirmed by X-ray diffraction studies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety protocols.

Properties

IUPAC Name

3-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZEUNCWAJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 3 Chloro 4 Methyl 5 Nitropyridine

Quantum Chemical Calculations for Pyridine (B92270) Derivatives

Quantum chemical calculations form the bedrock of modern computational chemistry, providing a framework to solve the Schrödinger equation for multi-electron systems. These calculations are essential for predicting the geometric and electronic properties of molecules such as 3-Chloro-4-methyl-5-nitropyridine.

Density Functional Theory (DFT) has become a primary tool for studying substituted pyridines due to its balance of accuracy and computational efficiency. ias.ac.in DFT methods are used to investigate the electron density distribution to determine the molecule's energy and other properties. researchgate.net Studies on various pyridine derivatives often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G+(d,p) or 6-311++G(d,p) to calculate electronic structures and predict nucleophilicity. ias.ac.intandfonline.com

These calculations can elucidate the effects of different substituents on the pyridine ring. For instance, the electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups, combined with the electron-donating effect of the methyl (CH₃) group in this compound, creates a unique electronic environment. DFT analysis helps in quantifying these effects by calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding reactivity. ias.ac.in Theoretical studies on various nitro derivatives of pyridine have been performed to calculate their heats of formation and judge their aromatic stabilities using DFT methods. researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. wikipedia.orgyoutube.com While the HF method neglects electron correlation, making it less accurate than modern DFT or post-HF methods, it serves as a crucial starting point for more advanced calculations. youtube.com

In the study of pyridine derivatives, the HF method is often used for initial geometry optimizations and to generate a reference wavefunction. wayne.edu The results from HF calculations, such as orbital energies, can be compared with those from DFT to assess the impact of electron correlation. libretexts.org For complex molecules, the HF method, despite its approximations, provides valuable qualitative insights and remains an important component of the computational chemist's toolkit. usp.br

Molecular and Electronic Structure Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's chemical behavior. Computational methods provide detailed analyses of these structural and electronic features.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. arxiv.orgyoutube.com For this compound, this involves calculating the forces on each atom and adjusting their positions iteratively until a stable structure, or stationary point on the potential energy surface, is found. arxiv.orgpyscf.org

Using methods like DFT, it is possible to determine the optimal bond lengths, bond angles, and dihedral angles. For substituted pyridines, the pyridine ring is generally planar. However, substituents can cause minor distortions. For example, in the related molecule 2-Chloro-4-methyl-3-nitropyridine (B135334), calculations have shown that the C-C-C bond angle where the chloro and nitro groups are attached is larger than 120°, while the angle near the methyl group is smaller, indicating steric and electronic influences on the geometry. chemicalbook.com Similar effects would be expected in the this compound isomer, with the final conformation representing a balance between these competing interactions.

Table 1: Representative Calculated Bond Distances for a Substituted Nitropyridine Ring

BondTypical Calculated Distance (Å)
C-C (ring)1.387
C-H1.081

Note: Data is based on the related isomer 2-Chloro-4-methyl-3-nitropyridine and is illustrative for a substituted pyridine ring. chemicalbook.com

Computational analysis provides a wealth of information about the electronic nature of a molecule, which is directly linked to its reactivity. Key properties include the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. tandfonline.com

HOMO-LUMO Analysis : The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ias.ac.in For pyridine derivatives, substituents significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool that shows the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the nitro group would create a strongly positive (electron-deficient) region, influencing the molecule's interaction with nucleophiles.

Reactivity Descriptors : Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. tandfonline.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Key Electronic Properties and Reactivity Descriptors

PropertySignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapCorrelates with chemical stability and reactivity
Electronegativity (χ)Measures the power of an atom or group to attract electrons
Chemical Hardness (η)Measures resistance to change in electron distribution
Electrophilicity Index (ω)Quantifies the electrophilic character of a molecule

This table outlines important descriptors derivable from computational studies.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is invaluable for exploring the dynamics of chemical reactions. It allows for the investigation of reaction mechanisms, identification of transition states, and calculation of activation energies, providing a detailed picture of how a reaction proceeds. researchgate.net

For halogenated nitropyridines, a common reaction is nucleophilic aromatic substitution, where the halogen or nitro group is replaced by a nucleophile. Computational studies can model the entire reaction pathway for such a substitution on this compound. This involves locating the transition state structure and calculating the energy barrier for the reaction. Such studies have been used to understand the site-selectivity in the functionalization of pyridines, explaining why a reaction occurs at a specific position. researchgate.net For example, modeling can determine whether a nucleophile would preferentially attack the carbon atom bearing the chloro group or the one bearing the nitro group, and elucidate the stability of the intermediates formed during the reaction. researchgate.netacs.org These mechanistic insights are crucial for designing efficient synthetic routes to new pyridine derivatives. researchgate.net

Elucidation of SNAr and VNS Reaction Pathways

Computational models of nucleophilic attack on nitropyridines reveal the intricate steps involved in both SNAr and VNS mechanisms. In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a Meisenheimer-type intermediate. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product.

Conversely, the Vicarious Nucleophilic Substitution presents an alternative pathway for C-H functionalization. In this mechanism, a carbanion containing a leaving group at the α-position attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom. organic-chemistry.org For nitropyridines, this addition preferentially occurs at positions activated by the nitro group, namely those ortho and para to it. organic-chemistry.orgacs.orgnih.gov The initial step is the formation of a Meisenheimer-type adduct. acs.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the nucleophile, leading to the formation of an anion of the alkylated product and subsequent rearomatization. acs.orgnih.gov This process is sometimes referred to as a reversed-polarity, base-induced variant of the Friedel-Crafts reaction. acs.orgnih.gov

Recent studies have indicated that for some halo-nitroaromatics, the initial addition of a nucleophile can be faster at a hydrogen-bearing carbon than at the carbon with the halogen. nih.gov The final product distribution between SNAr and VNS can then be a result of the equilibration of these initial adducts. nih.gov

Understanding Steric and Electronic Effects on Reaction Regioselectivity

Computational studies on substituted nitroaromatics have been employed to create theoretical scales of electrophilicity, which help in predicting the most likely sites for nucleophilic attack. researchgate.net In the case of this compound, the C2 and C6 positions are highly activated by the nitro group. However, the C4 position, already bearing a methyl group, is less likely to be attacked.

Steric hindrance plays a significant role in modulating this electronic activation. The methyl group at the C4 position and the chloro group at the C3 position can sterically hinder the approach of a nucleophile to the adjacent C2 position. Therefore, the C6 position is generally the most favored site for nucleophilic attack. In VNS reactions, the steric bulk of the incoming nucleophile is also a critical factor. For instance, reactions with sterically demanding carbanions, such as those derived from isopropyl phenyl sulfone, may fail to proceed to the final alkylated product due to steric hindrance in the transition state leading to elimination. acs.orgresearchgate.net In such cases, the intermediate Meisenheimer adduct may be isolated instead. acs.orgresearchgate.net

Vibrational Frequency Analysis for Spectroscopic Assignment and Confirmation of Structure

Computational studies on molecules like 2-chloro-5-nitropyridine (B43025) and 2-hydroxy-5-methyl-3-nitropyridine (B188116) offer insights into the expected vibrational frequencies. researchgate.netniscpr.res.inresearchgate.net These studies typically utilize the B3LYP functional with various basis sets (e.g., 6-311G(d,p)) for geometry optimization and frequency calculations. researchgate.netniscpr.res.in

The calculated vibrational frequencies for key functional groups in this compound are expected to fall within characteristic ranges. The table below presents a hypothetical assignment of these frequencies based on data from analogous compounds.

Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H stretching (aromatic)3100 - 3000Stretching vibrations of the C-H bond on the pyridine ring.
C-H stretching (methyl)3000 - 2850Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
NO₂ asymmetric stretching1580 - 1540Strong intensity band characteristic of nitro compounds. esisresearch.org
Pyridine ring stretching (C=C, C=N)1600 - 1400Vibrations involving the stretching of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring.
NO₂ symmetric stretching1380 - 1340Another strong intensity band for the nitro group. esisresearch.org
C-H bending (methyl)1470 - 1430Bending vibrations of the hydrogen atoms in the methyl group.
C-H in-plane bending1300 - 1000Bending of the aromatic C-H bond within the plane of the ring.
C-N stretching1350 - 1250Stretching of the carbon-nitro group bond.
C-Cl stretching800 - 600Stretching vibration of the carbon-chlorine bond. The frequency can be sensitive to the substitution pattern. researchgate.net

The calculated spectra, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with experimental spectra, allowing for a confident assignment of the observed bands. researchgate.net This correlative analysis is fundamental for the unambiguous structural elucidation of the molecule.

Role of 3 Chloro 4 Methyl 5 Nitropyridine As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Scaffolds

The strategic arrangement of functional groups on the 3-Chloro-4-methyl-5-nitropyridine ring makes it an ideal starting material for the synthesis of diverse and complex heterocyclic systems.

Synthesis of Fused Pyridine (B92270) Derivatives

The reactivity of this compound lends itself to the formation of fused pyridine ring systems, which are core structures in many biologically active compounds.

A notable application of this pyridine derivative is in the synthesis of pyrido[3,4-d]pyrimidines. These fused heterocyclic compounds are of significant interest in medicinal chemistry. For instance, a multi-step synthesis can transform this compound into key intermediates for pyrido[3,4-d]pyrimidine-based anticancer agents. nih.gov The process often involves initial functionalization followed by cyclization reactions to build the pyrimidine (B1678525) ring onto the pyridine core. A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives have been designed and synthesized, some of which show selective activities against breast and renal cancer cell lines. nih.gov

Starting MaterialTarget ScaffoldKey TransformationReference
This compoundPyrido[3,4-d]pyrimidineMulti-step synthesis including cyclization nih.gov

The synthesis of thieno[2,3-b]pyridines, another important class of heterocyclic compounds, can also utilize precursors derived from pyridine derivatives. While direct use of this compound is not explicitly detailed in the provided context, the general strategies for constructing thieno[2,3-b]pyridines often involve the reaction of substituted pyridines with sulfur-containing reagents. dntb.gov.uamdpi.com These compounds have been investigated for their potential in treating cardiovascular diseases and as c-Src inhibitors. dntb.gov.ua The Gewald reaction, for example, is a common method for synthesizing aminothiophenes which can then be cyclized to form the thieno[2,3-b]pyridine (B153569) core.

Starting Pyridine TypeTarget ScaffoldGeneral Synthetic ApproachReference
Substituted PyridinesThieno[2,3-b]pyridineReaction with sulfur reagents, Gewald reaction dntb.gov.uamdpi.com

The synthesis of imidazopyridines and azaindoles represents another area where pyridine-based starting materials are crucial. For example, 6-azaindoles have been synthesized from 3-amino-4-methylpyridines through a formal electrophilic [4+1]-cyclization. rsc.org This suggests that a derivative like 3-amino-4-methylpyridine, obtainable from this compound via reduction of the nitro group and amination, could be a key precursor. Similarly, the synthesis of 5-azaindole (B1197152) can be achieved by condensing 3-methyl-4-nitropyridine-1-oxide with an enamine, followed by a reduction-cyclization step. google.com

PrecursorTarget ScaffoldKey Reaction TypeReference
3-Amino-4-methylpyridines6-AzaindolesElectrophilic [4+1]-cyclization rsc.org
3-Methyl-4-nitropyridine-1-oxide5-AzaindoleCondensation with enamine and reduction-cyclization google.com

Formation of Polyene Derivatives Incorporating Pyridine Moieties

While the direct synthesis of polyene derivatives from this compound is not extensively documented in the provided search results, the reactivity of the methyl group and the potential for functional group interconversions suggest its utility in this area. The methyl group on the pyridine ring can potentially be functionalized to introduce a side chain, which could then be extended through various olefination reactions to form a polyene system. This functionalized pyridine moiety would be an integral part of the resulting polyene structure.

Functional Group Interconversions and Derivatization Strategies

The chloro, nitro, and methyl groups of this compound are all amenable to a variety of chemical transformations, making it a versatile platform for creating a library of derivatives.

The chloro group can be substituted by various nucleophiles, and the nitro group can be reduced to an amino group. This amino group can then undergo a wide range of reactions, such as diazotization followed by substitution, or acylation. google.com For example, the reduction of the related 2-chloro-4-methyl-3-nitropyridine (B135334) is a key step in some synthetic routes. google.com These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular frameworks.

One significant application of these interconversions is the synthesis of 3-amino-2-chloro-4-methylpyridine, an important intermediate for the production of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV-1. google.com

Functional GroupTransformationResulting GroupPotential ApplicationsReference
NitroReductionAminoSynthesis of amides, diazotization for further substitution google.com
ChloroNucleophilic SubstitutionVarious functional groupsIntroduction of diverse side chains google.com

Introduction of Diverse Substituents via Halogen Conversion

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various substituents onto the pyridine ring. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions:

The chlorine atom can be displaced by a variety of nucleophiles, including:

Amines: Reaction with amines leads to the formation of amino-substituted pyridines. This is a common strategy for building more complex molecules, including those with potential biological activity.

Thiols: Thiols can replace the chlorine atom to form thioether derivatives.

Alkoxides: Reaction with alkoxides yields the corresponding ether derivatives.

The reactivity of the chlorine atom is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nitro group enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack.

A related compound, 2-chloro-4-methyl-3-nitropyridine, also readily undergoes nucleophilic substitution of its chlorine atom. Similarly, in 2,6-dichloro-3-nitropyridine, both chlorine atoms can be successively substituted, demonstrating the versatility of halogen conversion in nitropyridines for building complex structures. nih.gov

Preparation of Precursors for Further Chemical Transformations

This compound is a valuable precursor for synthesizing molecules that can undergo further chemical transformations. The nitro and methyl groups, in addition to the chloro group, provide multiple handles for synthetic manipulation.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is significant as it introduces a nucleophilic amino group, which can participate in a wide range of subsequent reactions, including:

Acylation: Reaction with acylating agents to form amides.

Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents.

For instance, the reduction of the nitro group in the related compound 2-amino-4-methyl-5-nitropyridine (B42881) is a key step in the synthesis of the DNA-dependent protein kinase inhibitor AZD7648. nih.gov

Oxidation of the Methyl Group:

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. This introduces a carboxylic acid functionality, which is a versatile handle for further synthetic modifications, such as:

Esterification: Conversion to esters.

Amidation: Conversion to amides.

In the synthesis of Janus kinase 2 (JAK2) inhibitors, the methyl group of 2-chloro-5-methyl-3-nitropyridine (B188117) was oxidized to a carboxylic acid, which was then coupled with aromatic amines. nih.gov

Table 1: Synthetic Transformations of this compound and Related Compounds

Starting MaterialReagent(s)Functional Group TransformationProduct TypeReference(s)
This compoundNucleophile (e.g., amine, thiol, alkoxide)Halogen Conversion (Nucleophilic Substitution)Substituted Pyridine
This compoundReducing Agent (e.g., H₂/Pd)Nitro Group ReductionAminopyridine
This compoundStrong Oxidizing AgentMethyl Group OxidationPyridine Carboxylic Acid
2-Amino-4-methyl-5-nitropyridine1. DMF DMA, 2. Hydroxylamine, 3. Cyclization, 4. NH₄HCO₂, Pd/CMulti-step transformation including nitro group reductionPrecursor for AZD7648 nih.gov
2-Chloro-5-methyl-3-nitropyridine1. Oxidation, 2. Secondary Amine, 3. DCC, Aromatic AmineMulti-step transformation including methyl group oxidationJAK2 Inhibitor nih.gov

Applications in Catalyst or Ligand Precursor Synthesis

While direct applications of this compound in catalyst or ligand synthesis are not extensively documented in the provided search results, the synthetic transformations it undergoes strongly suggest its potential as a precursor for such molecules. The ability to introduce diverse functional groups, particularly nitrogen and oxygen-containing substituents, is key to designing ligands for metal catalysts. nih.gov

For example, the amino and carboxylic acid derivatives that can be synthesized from this compound are common functionalities in ligands used in coordination chemistry. The nitrogen atom of the pyridine ring itself can also act as a coordination site.

Nitropyridines, in a broader context, are used as ligands for coordination compounds that exhibit a range of biological activities. nih.gov This highlights the potential for derivatives of this compound to serve as precursors for novel catalysts and ligands.

Emerging Synthetic Strategies Utilizing Nitropyridines as Key Building Blocks

The field of synthetic chemistry is continually evolving, with new strategies being developed to construct complex molecules more efficiently. Nitropyridines, including this compound, are at the forefront of some of these emerging strategies. nih.gov

Advantages of Using Nitro Compounds in Synthesis:

Diverse Reactivity: The nitro group is highly versatile and can participate in a wide range of chemical reactions, including carbon-carbon and carbon-heteroatom bond formation, as well as functional group transformations. nih.gov

Access to Bioactive Amines: The reduction of nitro compounds provides a straightforward route to amines, which are prevalent in many bioactive molecules and pharmaceuticals. frontiersin.org

Applicability of Modern Synthetic Methods: Nitropyridines are amenable to modern synthetic techniques like asymmetric organocatalysis and transition metal catalysis, allowing for the synthesis of enantiopure products. nih.gov

Recent Developments:

Multi-component Reactions: New multi-component reactions are being developed that utilize nitroalkenes and other nitro compounds to rapidly build molecular complexity. For example, a four-component one-pot synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles has been reported. nih.gov

Novel Heterocycle Synthesis: Nitropyridines serve as precursors for a wide variety of other heterocyclic systems. nih.gov For instance, they have been used in the synthesis of pyridyloxy-substituted acetophenone (B1666503) oxime ethers and nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as insecticides and anticancer agents, respectively. nih.gov

Metal-Free Alternatives: Reactions involving nitropyridines, such as the reaction of 2-methyl-3-nitropyridines with aromatic aldehydes to form 2-vinyl-3-nitropyridines, offer metal-free alternatives to traditional cross-coupling reactions like the Heck reaction. mdpi.com

The ongoing research into the reactivity and applications of nitropyridines ensures that compounds like this compound will continue to be valuable tools for synthetic chemists in the development of new materials and biologically active molecules. nih.govnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key Challenges
NitrationHNO₃/H₂SO₄, 0–5°C, 4h65–70Competing nitration at C-2
ChlorinationPOCl₃/DMF, 80°C, 6h75–80Byproduct formation (e.g., di-chloro derivatives)

What spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • Experimental Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C-4, nitro at C-5). Chlorine’s inductive effect deshields adjacent protons (δ ~8.5–9.0 ppm for pyridine H) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 172.57 g/mol) and isotopic patterns (²⁵Cl/³⁷Cl) .
  • Computational Analysis :
    • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gap, dipole moment) and vibrational spectra .

Q. Table 2: DFT Functional Performance

FunctionalBasis SetAvg. Error (kcal/mol)Application
B3LYP6-31G(d,p)2.4Thermochemistry, vibrational modes
M06-2X6-311++G(3df,2p)1.8Non-covalent interactions, charge transfer

What safety protocols and waste management practices are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is mandatory due to potential dust/aerosol formation .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Management : Collect halogenated waste separately in labeled containers. Neutralize acidic byproducts (e.g., residual H₂SO₄) with sodium bicarbonate before disposal .

Q. Table 3: Hazard Classification and Mitigation

Hazard CodeRisk DescriptionMitigation Strategy
R36/37/38Eye/skin/respiratory irritationImmediate rinsing with water; PPE adherence
S26/S37/39Emergency eye wash; glove/face protectionLab safety training; accessible eyewash stations

How can density-functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Reactivity Prediction :
    • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., nitro group at C-5 as electron-deficient).
    • Transition State Analysis : Simulate reaction pathways (e.g., nucleophilic substitution at C-3) using climbing-image nudged elastic band (CI-NEB) methods .
  • Electronic Properties :
    • HOMO-LUMO Analysis : B3LYP/6-31G(d,p) calculations reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate stability and potential for charge-transfer interactions .

Advanced Tip : Validate computational results with experimental UV-Vis spectra (λ_max ~320 nm for nitro-aromatic transitions) .

How should researchers address contradictions in experimental versus computational data regarding the stability of nitro-substituted pyridine derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Systematic Error Checks : Re-examine experimental conditions (e.g., solvent polarity, temperature) and computational parameters (e.g., basis set adequacy) .
    • Sensitivity Testing : Vary DFT functionals (e.g., compare B3LYP vs. M06-2X) to assess robustness of stability predictions .
  • Case Study : If experimental thermal stability (T_decomp ~200°C) conflicts with DFT-predicted bond dissociation energies (BDEs), recalibrate computational models using empirical correction factors .

What strategies are effective in designing derivatives of this compound for medicinal chemistry applications?

Methodological Answer:

  • Pharmacophore Modification :
    • Bioisosteric Replacement : Substitute nitro with sulfonamide groups to enhance solubility while retaining target affinity .
    • Substituent Tuning : Introduce electron-withdrawing groups (e.g., CF₃) at C-6 to modulate pharmacokinetics .
  • Structure-Activity Relationship (SAR) :
    • Library Synthesis : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at C-3, followed by in vitro screening against target enzymes (e.g., kinase inhibitors) .

Q. Table 4: Derivative Design Framework

Modification SiteFunctional GroupBiological TargetExpected Outcome
C-3 (Cl)Aryl boronic acidTyrosine kinase receptorsEnhanced selectivity
C-5 (NO₂)SulfonamideCarbonic anhydraseImproved aqueous solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.